molecular formula C8H11N3O3 B8293875 6-Ethoxy-2-methylamino-3-nitropyridine

6-Ethoxy-2-methylamino-3-nitropyridine

Cat. No. B8293875
M. Wt: 197.19 g/mol
InChI Key: ZNCIGMRJLOXOEV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-Ethoxy-2-methylamino-3-nitropyridine is a useful research compound. Its molecular formula is C8H11N3O3 and its molecular weight is 197.19 g/mol. The purity is usually 95%.
BenchChem offers high-quality 6-Ethoxy-2-methylamino-3-nitropyridine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 6-Ethoxy-2-methylamino-3-nitropyridine including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Product Name

6-Ethoxy-2-methylamino-3-nitropyridine

Molecular Formula

C8H11N3O3

Molecular Weight

197.19 g/mol

IUPAC Name

6-ethoxy-N-methyl-3-nitropyridin-2-amine

InChI

InChI=1S/C8H11N3O3/c1-3-14-7-5-4-6(11(12)13)8(9-2)10-7/h4-5H,3H2,1-2H3,(H,9,10)

InChI Key

ZNCIGMRJLOXOEV-UHFFFAOYSA-N

Canonical SMILES

CCOC1=NC(=C(C=C1)[N+](=O)[O-])NC

Origin of Product

United States

Synthesis routes and methods I

Procedure details

A procedure similar to that described in Preparation 88 was repeated, except that 6.00 g of 6-chloro-2-methylamino-3-nitropyridine (prepared as described in Preparation 66), 1.54 g of sodium hydride (as a 55% by weight dispersion in mineral oil), 2.1 ml of ethanol and 150 ml of dimethylformamide were used. After working up the product as described in Preparation 88, the resulting crude product was crystallized by trituration with ethanol, to give 5.10 g of the title compound, melting at 101° C.
Quantity
6 g
Type
reactant
Reaction Step One
Quantity
1.54 g
Type
reactant
Reaction Step Two
Quantity
2.1 mL
Type
reactant
Reaction Step Three
Quantity
150 mL
Type
solvent
Reaction Step Four

Synthesis routes and methods II

Procedure details

In a stirred mixture consisting of 202.6 g (1 mole) of 2-chlor-6-ethoxy-3-nitropyridine and 500 ml of methanol, 202 g (2.6 mole) of a 40% monomethylamine solution is added drop by drop while stirring in the course of 90 minutes and at 25°-30° C. sump temperature. Subsequently, the mixture is again stirred for yet another 5 hours, is reacted with 650 ml of water, and then the product is filtered off by suction, is washed again with ample water and dried. Melting point 106°-7° C., Yield: 183.2 g (92.9% of theory).
Quantity
202.6 g
Type
reactant
Reaction Step One
Quantity
500 mL
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
650 mL
Type
solvent
Reaction Step Four

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